2-(2-金刚烷基乙酰氨基)-4-甲基-N-(1,3-噻唑-2-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

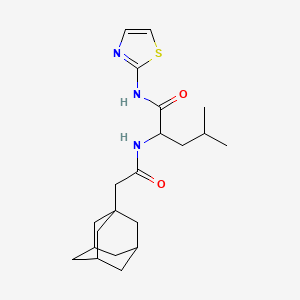

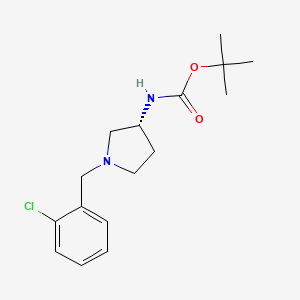

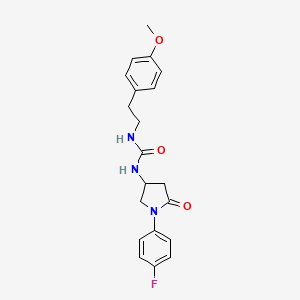

2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, also known as AAPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AAPT is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. In

科学研究应用

药物开发中的噻唑衍生物

噻唑是一种在各种药理活性化合物中发现的核心结构,因其多样的生物活性而被广泛研究。2008 年至 2012 年的研究已发现具有抗氧化剂、镇痛、抗炎、抗菌、抗真菌、抗病毒和抗癌特性的噻唑衍生物。这些衍生物因其在广泛疾病中具有治疗潜力而受到认可,突显了噻唑作为药物支架的多功能性 (Leoni 等,2014; Leoni 等,2014).

神经退行性疾病治疗中的金刚烷类化合物

金刚烷衍生物以其刚性支架而闻名,因其在治疗神经退行性疾病方面的治疗潜力而被探索。一些金刚烷类化合物,如金刚烷胺和美金刚烷,已用于治疗痴呆、阿尔茨海默病和帕金森病。对金刚烷衍生物的药理学兴趣强调了其对各种神经退行性疾病的潜力,其疗效超过了现有治疗方法 (Dembitsky 等,2020).

作用机制

Target of Action

The primary targets of the compound “2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide” are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .

Mode of Action

Thiazole derivatives have been found to have anticancer properties They may act by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation and survival

Biochemical Pathways

Given the anticancer properties of thiazole derivatives , it is possible that this compound may affect pathways involved in cell cycle regulation, apoptosis, or DNA repair

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.

Result of Action

Given the anticancer properties of thiazole derivatives , it is likely that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells

属性

IUPAC Name |

2-[[2-(1-adamantyl)acetyl]amino]-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,13-17H,5-12H2,1-2H3,(H,23,25)(H,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRVYVHWPLVGSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NC=CS1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2391686.png)

![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)